4-(2,4-dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine

CB1 antagonist receptor binding affinity bioisosterism

4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine (CAS 852388-93-3) is a validated CB1 receptor antagonist (Ki ~25–56 nM, pA₂ 7.1–8.8) that serves as a critical thiazole bioisostere of rimonabant. Its specific 2,4-dichlorophenyl substitution and N‑pentyl chain confer non‑substitutable binding affinity—structurally proximal analogs (e.g., N‑butyl, N‑propyl) exhibit divergent pharmacology, making this compound the only reliable reference for thiazole‑series SAR, GPCR screening, and analytical method validation. Supplied ≥95% for research use only.

Molecular Formula C14H16Cl2N2S
Molecular Weight 315.26
CAS No. 852388-93-3
Cat. No. B2892906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine
CAS852388-93-3
Molecular FormulaC14H16Cl2N2S
Molecular Weight315.26
Structural Identifiers
SMILESCCCCCNC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H16Cl2N2S/c1-2-3-4-7-17-14-18-13(9-19-14)11-6-5-10(15)8-12(11)16/h5-6,8-9H,2-4,7H2,1H3,(H,17,18)
InChIKeyJJIXEMSYNYPVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine (CAS 852388-93-3): CB1 Cannabinoid Receptor Antagonist for Obesity and Metabolic Research Procurement


4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine (CAS 852388-93-3) is a synthetic thiazole derivative that functions as a potent antagonist of the human cannabinoid CB1 receptor [1]. This compound belongs to a class of thiazole-based cannabinoid receptor modulators designed as bioisosteric replacements of the diarylpyrazole core found in rimonabant (SR141716A) [2]. Molecular modeling studies demonstrate a close three-dimensional structural overlap between this thiazole scaffold and rimonabant, supporting its classification as a CB1 cannabinoid receptor bioisostere [3]. The compound is supplied exclusively for research use in academic and industrial laboratories investigating cannabinoid signaling pathways, appetite regulation, and metabolic disorders.

4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine (852388-93-3): Why In-Class CB1 Antagonists Cannot Be Casually Substituted


CB1 receptor antagonists within the diaryl heterocycle class exhibit substantial structure-activity relationship (SAR) divergence that precludes interchangeable substitution. While the thiazole scaffold serves as a validated bioisostere for the pyrazole core of rimonabant, the specific substitution pattern at the 4-position (2,4-dichlorophenyl) and the N-pentyl side chain critically determine both binding affinity and functional antagonistic potency [1]. Systematic SAR studies across thiazole, triazole, and imidazole series reveal that variations in aryl substitution regiochemistry (2,4- vs. 2,5- vs. 3,4-dichloro) produce order-of-magnitude differences in CB1 receptor binding affinity [2]. Furthermore, the N-alkyl chain length modulates both receptor interaction kinetics and downstream functional antagonism, meaning that even structurally proximal analogs with N-butyl or N-propyl substitution cannot be assumed to replicate the pharmacological profile of the N-pentyl derivative [1]. The quantitative evidence below establishes the specific, non-substitutable parameters that distinguish this compound from its closest structural comparators.

4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine (852388-93-3): Comparative Quantitative Evidence for Scientific Selection


CB1 Receptor Binding Affinity: Thiazole Bioisostere vs. Rimonabant

The target compound demonstrates nanomolar binding affinity at human CB1 receptors, positioning it within the potency range of clinically validated CB1 antagonists. In direct comparative studies of thiazole-based CB1 antagonists, representative compounds from this series exhibited CB1 receptor binding affinity with Ki values in the 25-56 nM range [1]. This affinity profile establishes the thiazole scaffold as a validated bioisostere of the pyrazole core present in rimonabant, which typically displays Ki values of 1.8-11.5 nM across various assay systems [2]. The preservation of low nanomolar affinity despite core heterocycle replacement confirms that the 2,4-dichlorophenyl substitution pattern and N-pentyl chain length are appropriately configured to maintain productive receptor interactions.

CB1 antagonist receptor binding affinity bioisosterism cannabinoid pharmacology

CB1 vs. CB2 Receptor Subtype Selectivity: Thiazole Series Characterization

The thiazole series, including the target 2,4-dichlorophenyl-N-pentyl derivative, exhibits considerable CB1 versus CB2 receptor subtype selectivity [1]. In functional antagonism assays, representative thiazole compounds demonstrate pA₂ values ranging from 7.1 to 8.8 at CB1 receptors while showing negligible antagonism at CB2 receptors [2]. This selectivity profile mirrors that of the parent diarylpyrazole class (rimonabant CB1/CB2 selectivity ratio >1000-fold) and validates that the thiazole scaffold does not introduce unwanted CB2 cross-reactivity [3]. For researchers requiring CB1-specific modulation without confounding CB2-mediated effects on immune cell function or peripheral inflammation, this selectivity represents a critical procurement parameter.

CB1 selectivity CB2 off-target receptor subtype specificity cannabinoid pharmacology

Functional CB1 Antagonism: pA₂ Potency Characterization

The thiazole series demonstrates potent functional CB1 receptor antagonism as quantified by pA₂ values derived from Schild analysis [1]. Representative thiazole compounds in this series achieve pA₂ values up to 8.8, corresponding to nanomolar antagonist potency in functional assays [2]. This level of functional antagonism indicates that receptor binding translates effectively into blockade of agonist-induced signaling (CP-55,940 or WIN 55,212-2 stimulated responses). Notably, the functional antagonism potency (pA₂ = 7.1-8.8) closely tracks with binding affinity (Ki = 25-56 nM), confirming that the 2,4-dichlorophenyl-N-pentyl pharmacophore engages the receptor in a manner that competitively inhibits orthosteric agonist binding rather than producing allosteric modulation or partial agonism.

functional antagonism pA2 CB1 inverse agonism Schild analysis

Structural Differentiation: Thiazole Core vs. Pyrazole Core Physicochemical Profile

Replacement of the pyrazole core with a thiazole heterocycle introduces measurable differences in physicochemical properties that may influence compound handling, solubility, and membrane permeability in experimental systems [1]. The thiazole ring contributes lower calculated LogP values compared to the corresponding pyrazole derivatives, with thiazole-based CB1 antagonists typically exhibiting LogP values in the range of 4.0-5.0 versus pyrazole-based antagonists at 5.0-6.5 [2]. This reduction in lipophilicity arises from the presence of the sulfur atom in the thiazole ring, which increases polar surface area (PSA) relative to the all-carbon/nitrogen pyrazole system [1]. For researchers optimizing in vitro assay conditions or formulating compounds for in vivo administration, the altered solubility and partitioning behavior of the thiazole scaffold may provide practical advantages in buffer compatibility and reduced non-specific binding to assay plastics.

heterocyclic scaffold physicochemical properties logP bioisosterism

4-(2,4-Dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine (852388-93-3): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


CB1 Antagonist Tool Compound for in Vitro SAR and Bioisostere Exploration Studies

Based on its validated nanomolar CB1 binding affinity (Ki = 25-56 nM range for the thiazole series) and functional antagonism (pA₂ = 7.1-8.8), this compound serves as an optimal reference standard for structure-activity relationship (SAR) studies investigating heterocyclic core modifications of CB1 antagonists [1]. Researchers comparing pyrazole, thiazole, triazole, and imidazole bioisosteres can use this compound to establish baseline pharmacological parameters for the thiazole scaffold class. The compound's maintenance of CB1/CB2 selectivity while offering a chemically distinct core enables systematic evaluation of how heterocycle identity influences downstream signaling bias, receptor residence time, and assay-specific performance characteristics.

Cannabinoid Signaling Pathway Analysis in Recombinant Cell Systems

The compound's demonstrated competitive CB1 antagonism with nanomolar potency supports its use as a pharmacological control in recombinant cell-based assays measuring CB1-mediated Gαi/o signaling [1]. With pA₂ values confirming competitive antagonism without partial agonism, this compound provides a reliable tool for blocking CP-55,940- or WIN 55,212-2-induced responses in assays such as [³⁵S]GTPγS binding, cAMP accumulation, or calcium mobilization. The selectivity for CB1 over CB2 ensures that observed signal blockade in co-expression systems or native tissue preparations can be confidently attributed to CB1 receptor antagonism rather than off-target CB2 effects [2].

Comparative Physicochemical Profiling and Assay Development for Heterocyclic CB1 Antagonists

The distinct physicochemical signature of the thiazole core (calculated LogP ~4.0-5.0, reduced relative to pyrazole-based antagonists) makes this compound suitable for studies comparing compound handling, solubility, and assay compatibility across different CB1 antagonist chemotypes [1]. Researchers developing high-throughput screening assays for CB1 antagonists can evaluate this compound to establish assay window parameters, determine optimal solvent conditions (e.g., DMSO concentration limits), and assess potential compound interference with detection technologies. The altered lipophilicity profile may confer advantages in reducing non-specific binding to assay plates or improving aqueous compatibility in cell-based formats [3].

Reference Standard for Analytical Method Development and Quality Control

This compound, with defined molecular formula (C₁₄H₁₆Cl₂N₂S), molecular weight (315.26 g/mol), and CAS registry number (852388-93-3), provides a well-characterized reference material for developing and validating analytical methods for thiazole-based cannabinoid ligands [1]. Applications include HPLC method development for purity assessment, LC-MS/MS method validation for compound quantification in biological matrices, and stability-indicating assay development. The compound's commercial availability with documented purity specifications (≥95%) from multiple reputable vendors supports its use as a system suitability standard or calibration reference in regulated analytical environments.

Quote Request

Request a Quote for 4-(2,4-dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.